molecular formula C9H13ClN2O B11824478 2-Pyridin-4-yl-morpholine hydrochloride

2-Pyridin-4-yl-morpholine hydrochloride

Cat. No.: B11824478
M. Wt: 200.66 g/mol
InChI Key: YTCSOQLXTOTJHA-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-morpholine hydrochloride: , also known by its chemical formula C₁₁H₁₆BrClN₂O₂, is a compound that combines a pyridine ring with a morpholine moiety. Let’s break down its features:

    Pyrrolidine Ring: The pyridine ring (a five-membered nitrogen heterocycle) is widely used in medicinal chemistry due to its versatility.

Preparation Methods

The synthetic routes for 2-Pyridin-4-yl-morpholine hydrochloride involve constructing the pyrrolidine ring from different cyclic or acyclic precursors. Reaction conditions vary, but the goal is to achieve efficient and selective synthesis.

Chemical Reactions Analysis

2-Pyridin-4-yl-morpholine hydrochloride can undergo various reactions:

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on the functional groups, it may undergo oxidation or reduction.

    Common Reagents: Reagents like acids, bases, and oxidants play a role.

    Major Products: These reactions yield derivatives with modified substituents on the pyrrolidine ring.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: It might serve as a potential drug candidate due to its unique structure.

    Chemistry: Researchers explore its reactivity and design new derivatives.

    Biology: It could interact with biological targets.

    Industry: It may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves binding to specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-Pyridin-4-yl-morpholine hydrochloride is unique, similar compounds include other pyrrolidine derivatives or heterocyclic scaffolds.

Remember that this compound’s potential lies in its diverse applications and intriguing chemistry

Biological Activity

2-Pyridin-4-yl-morpholine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a morpholine ring substituted at the 2-position with a pyridine moiety at the 4-position. Its molecular formula is C10_{10}H12_{12}ClN2_2O, with a molecular weight of 200.66 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interactions with specific biological targets. These interactions include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects against diseases such as cancer.
  • Receptor Binding : It shows affinity for certain receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example, it has been shown to exhibit cytotoxic effects against multiple cancer cell lines, including:

Cell LineIC50_{50} (µM)
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These values indicate that the compound is more potent than some standard chemotherapeutic agents .

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study evaluating various derivatives of pyridine-based compounds, this compound was found to have significant cytotoxic activity against breast cancer (MCF7) and liver cancer (HEPG2) cell lines .
  • Mechanism Exploration : Another study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The results indicated favorable binding affinities, suggesting potential as a lead compound for drug development.
  • Comparative Analysis : When compared to structurally similar compounds, such as 4-(pyridin-2-yl)morpholine and others, this compound exhibited superior biological activity due to its unique substitution pattern on the morpholine ring, enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-pyridin-4-ylmorpholine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1-4,9,11H,5-7H2;1H

InChI Key

YTCSOQLXTOTJHA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2.Cl

Origin of Product

United States

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